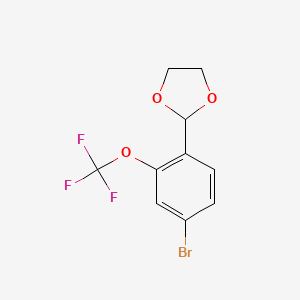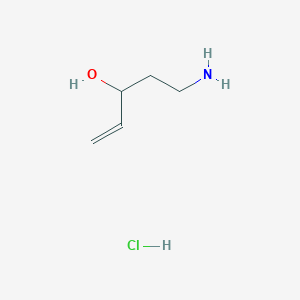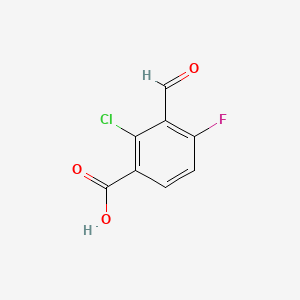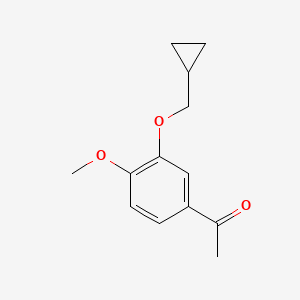
1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a cyclopropylmethoxy group and a methoxy group attached to a benzene ring, with an ethanone group as the functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and cyclopropylmethanol.
Formation of Intermediate: The first step involves the protection of the hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde using a suitable protecting group, followed by the reaction with cyclopropylmethanol to form the intermediate 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde.
Ketone Formation: The intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and cyclopropylmethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)acetic acid.
Reduction: Formation of 1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(3-(Cyclopropylmethoxy)-4-methylphenyl)ethanone: Similar structure but with a methyl group instead of a methoxy group.
1-(3-(Cyclopropylmethoxy)-4-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-(3-(Cyclopropylmethoxy)-4-methoxyphenyl)ethanone is unique due to the presence of both cyclopropylmethoxy and methoxy groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
1-[3-(cyclopropylmethoxy)-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C13H16O3/c1-9(14)11-5-6-12(15-2)13(7-11)16-8-10-3-4-10/h5-7,10H,3-4,8H2,1-2H3 |
InChIキー |
IIJYTNAWSAAUSQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


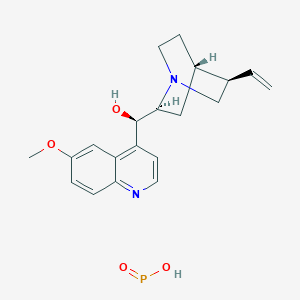

![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)
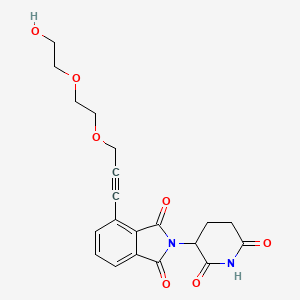

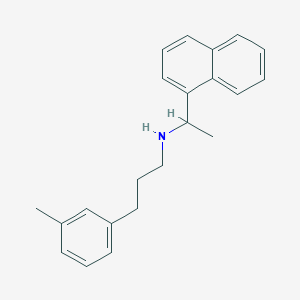
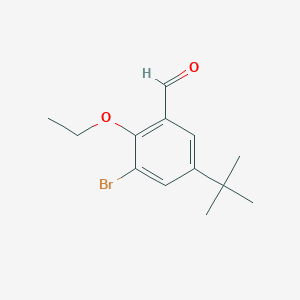
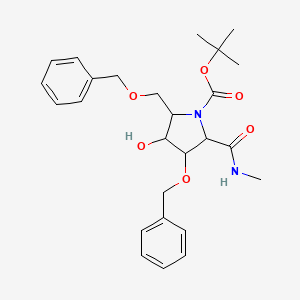
![Benzo[h]pentaphene](/img/structure/B14763217.png)
